Product packaging for Osutidine(Cat. No.:CAS No. 140695-21-2)

Osutidine

Cat. No.: B136173
CAS No.: 140695-21-2
M. Wt: 456.6 g/mol
InChI Key: GZPOYVTZKHVRHE-UHFFFAOYSA-N
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Description

Academic Significance of Osutidine as a Beta-Hydroxyphenethylamine Derivative

This compound (also known as T-593) is characterized chemically as a beta-hydroxyphenethylamine derivative. newdrugapprovals.orgmims.com This structural classification places it within a group of compounds that often exhibit diverse biological activities, including those affecting adrenergic and histaminergic systems. In the context of its pharmacological action, this compound functions as a histamine (B1213489) H2 receptor antagonist. newdrugapprovals.orgmims.com

Beyond its antagonistic properties, this compound has demonstrated dual pharmacological actions, possessing both antisecretory and cytoprotective properties. newdrugapprovals.orgmims.com Research findings indicate that this compound effectively inhibits histamine-induced cyclic adenosine (B11128) monophosphate (cAMP) generation in a concentration-dependent manner. In studies utilizing Hepa cells transfected with the canine histamine H2 receptor, this compound exhibited an IC50 value of 2.3E-6 mol/l for inhibiting histamine-induced cAMP generation. newdrugapprovals.orgmims.com This mechanism is significant as H2 receptors are known to be positively coupled to adenylate cyclase via Gs proteins, leading to the stimulation of cAMP production and subsequent activation of protein kinase A, which influences various cellular activities, including gastric acid secretion. guidetopharmacology.org Furthermore, this compound has been observed to suppress the maximal response of the histamine-induced positive chronotropic response, suggesting that it acts as an unsurmountable H2-antagonist. newdrugapprovals.orgmims.com

Table 1: this compound's Effect on Histamine-Induced cAMP Generation

Assay SystemLigand StimulatedThis compound IC50 (mol/l)
Hepa cells expressing canine Histamine H2 receptorHistamine2.3 x 10^-6

Overview of this compound's Research Trajectory and Related Compounds

This compound (T-593) was under development by Toyama Chemical, with its primary intended application being the treatment of peptic/gastric and duodenal ulcers. newdrugapprovals.orgmims.com The compound progressed to phase III clinical trials in Japan, indicating a significant investment in its potential therapeutic utility. newdrugapprovals.orgmims.com However, despite reaching this advanced stage of clinical investigation, Toyama Chemical ultimately discontinued (B1498344) its clinical development. newdrugapprovals.orgmims.com

Structurally, this compound is related to ranitidine (B14927), a well-established H2 receptor antagonist. ebi.ac.ukpharmakb.com this compound emerged from a series of compounds that were designed with structural similarities to ranitidine. pharmakb.com Within this series, this compound was identified as a gastric antisecretory and mucosal protective antiulcer agent that demonstrated improved histamine H2-antagonist activity when compared to ranitidine. pharmakb.com

The field of H2 receptor antagonists includes several other notable compounds that were developed as part of this historical trajectory to manage gastric acid secretion. These include:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28N4O5S2 B136173 Osutidine CAS No. 140695-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOYVTZKHVRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040240
Record name Osutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140695-21-2
Record name [N(E)]-N-[[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino][[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]methylene]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140695-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140695212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB1AQ7N4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Osutidine

Elucidation of Histamine (B1213489) H2 Receptor Antagonism Mechanisms

Histamine H2 receptor antagonists function by competitively inhibiting histamine at the H2 receptors located on the parietal cells of the stomach, thereby suppressing gastric acid secretion. wikipedia.orgnih.gov These receptors are intrinsically linked to the cyclic adenosine (B11128) monophosphate (cAMP) system, which plays a crucial role in regulating gastric acid secretion. mdpi.com By blocking histamine from binding to these receptors, H2 antagonists, including Osutidine, diminish the stimulatory effect of histamine on acid production. wikipedia.org

While specific quantitative data on this compound's receptor binding kinetics (association rate constant, kon; dissociation rate constant, koff) and equilibrium affinity (KD) are not extensively detailed, research indicates that this compound exhibits a slow association and dissociation with the histamine H2 receptor. researchgate.net The KD value is a critical parameter in drug research, as a lower KD signifies a higher affinity of a ligand for its target, meaning lower concentrations are required to induce binding. bmglabtech.com Kinetic parameters such as kon and koff are essential for a comprehensive understanding of a drug's binding behavior and for optimizing its therapeutic application. bmglabtech.comgraphpad.com

This compound has been shown to inhibit histamine-induced cAMP generation in a concentration-dependent manner. ncats.io This inhibitory effect was observed in Hepa cells that express the canine histamine H2 receptor, with an IC50 value of 2.3 x 10-6 mol/L. ncats.io The histamine H2 receptor typically stimulates the production of cAMP through its coupling with Gs proteins, and its inhibition by this compound directly impacts this signaling pathway, leading to reduced acid secretion. mdpi.comnih.gov

The inhibitory effect of this compound on cAMP generation is summarized in the table below:

CompoundTargetMechanismIC50 Value (mol/L)Reference
This compoundHistamine H2 ReceptorInhibition of Histamine-induced cAMP generation2.3 x 10-6 ncats.io

This compound is characterized as an unsurmountable H2-antagonist. ncats.ioresearchgate.net This classification is based on its ability to suppress the maximal response of the histamine-induced positive chronotropic response, indicating that even at high concentrations of histamine, this compound can prevent the full activation of the H2 receptor. ncats.io Unlike competitive antagonists such as cimetidine, ranitidine (B14927), and famotidine, unsurmountable antagonists like this compound, loxtidine, and lamitidine exert a sustained blockade that cannot be overcome by increasing the agonist concentration. nih.gov The unsurmountable nature of this compound's antagonism is also linked to its slow association and dissociation from the receptor. researchgate.net

Investigations into Gastric Mucosal Antisecretory Effects

This compound possesses significant antisecretory properties, contributing to its therapeutic potential in acid-related gastrointestinal conditions. ncats.io Histamine H2 receptor antagonists generally reduce gastric acidity and volume, with a notable impact on basal and nocturnal acid secretion, suppressing it by approximately 70% over 24 hours. wikipedia.orgnih.gov

Various methodologies are employed to evaluate the modulation of gastric acid secretion by pharmacological agents. These include:

Pyloric Ligation Models: This method involves ligating the pylorus in animal models (e.g., rats) to accumulate gastric secretions, allowing for the measurement of basal gastric acid output. academicjournals.org

Assessment of Gastric Lesions: The extent of gastric lesions can be quantified using techniques such as binocular magnifiers and standardized scoring systems following induction of damage by various agents. academicjournals.org

Stimulated Acid Secretion Studies: Investigations often involve assessing the drug's effect on gastric acid secretion stimulated by specific secretagogues like histamine, pentagastrin, or carbachol. These studies can be conducted in denervated gastric pouches (Heidenhain pouches) in animals like dogs to isolate the gastric secretory response. jpp.krakow.pl

Mechanisms of Gastric Cytoprotective Actions

Beyond its antisecretory effects, this compound also exhibits gastric cytoprotective actions, which contribute to its anti-ulcerative properties. ncats.io Cytoprotection refers to the ability of a substance to protect the gastric mucosa from injury without necessarily inhibiting acid secretion. nih.gov

Key mechanisms of this compound's cytoprotective effects include:

Enhancement of Gastric Mucosal Blood Flow: this compound has been shown to increase gastric mucosal blood flow. smolecule.com Studies involving ethanol-induced gastric damage in rats demonstrated that racemic this compound (T-593) significantly suppressed gastric injury in a dose-dependent manner. nih.gov Both the racemic form and its (+)-(R)-enantiomer were observed to increase gastric mucosal blood flow and counteract the blood flow stasis induced by ethanol (B145695). nih.gov

Direct Mucosal Protection: The racemic form of this compound is thought to protect the gastric mucosa through a dual mechanism: antagonizing H2-receptors and enhancing gastric circulation. nih.gov While the (-)-(S)-enantiomer primarily acts as an H2-receptor antagonist, the (+)-(R)-enantiomer also contributes to gastric protection, potentially by influencing gastric mucosal hemodynamics. nih.gov

General Cytoprotective Pathways: Gastric cytoprotection generally involves complex physiological responses, including increased mucus and bicarbonate secretion, which dilute gastrotoxic chemicals. nih.gov Other cytoprotective agents can also stimulate the synthesis and release of prostaglandins, epidermal growth factor, and nitric oxide, and augment components of the mucosal barrier. vin.com

The effects of this compound and its enantiomers on ethanol-induced gastric injury and gastric mucosal blood flow are summarized in the table below:

CompoundEffect on Ethanol-induced Gastric InjuryEffect on Gastric Mucosal Blood FlowPrimary MechanismReference
Racemic this compound (T-593)Significant suppression (dose-dependent)Increased; abolished stasisH2 antagonism & enhanced circulation nih.gov
(+)-(R)-T-593SuppressionIncreased; abolished stasisInfluencing hemodynamics nih.gov
(-)-(S)-T-593SuppressionNot explicitly stated to increaseH2 antagonism nih.gov

Role of Gastric Mucosal Hemodynamics in Protective Effects

Gastric mucosal hemodynamics, or the blood flow within the gastric lining, play a crucial role in maintaining the integrity of the stomach's protective barrier. Adequate blood flow is essential for delivering oxygen and nutrients to the mucosal cells and for removing harmful substances. Impaired gastric mucosal blood flow can contribute to the development of gastric lesions and ulcers. scielo.brdiva-portal.org

Studies investigating this compound's effects on gastric mucosal hemodynamics have demonstrated that both racemic this compound (T-593) and its (+)-(R)-enantiomer can increase gastric mucosal blood flow. nih.gov Furthermore, these compounds were shown to abolish the reduction in gastric mucosal blood flow induced by the administration of 40% ethanol in rats. nih.gov This suggests that a significant component of this compound's protective effect against gastric injury may be mediated through its positive influence on gastric circulation. nih.gov While the (-)-(S)-enantiomer of this compound is known to act as a histamine H2-receptor antagonist and contribute to anti-ulcer effects by reducing acid secretion, the (+)-(R)-enantiomer appears to offer protection through mechanisms related to gastric mucosal hemodynamics. nih.gov The racemic mixture of this compound may thus provide gastric protection through a dual mechanism: H2-receptor antagonism by the (-)-(S)-enantiomer and enhancement of gastric circulation by the (+)-(R)-enantiomer. nih.gov

Research findings on the effects of this compound and its enantiomers on ethanol-induced gastric damage and hemodynamics in rats are summarized in the table below:

Treatment GroupEffect on Gastric Damage (relative to control)Effect on Gastric Mucosal Blood Flow (compared to ethanol injury)
VehicleSignificant damageStasis induced
Racemic this compoundSignificantly suppressed (dose-dependent) nih.govIncreased blood flow, abolished stasis nih.gov
(+)-(R)-OsutidineSuppressed at 60 mg/kg nih.govIncreased blood flow, abolished stasis nih.gov
(-)-(S)-OsutidineSuppressed at 60 mg/kg nih.govNot primarily mediated by increased blood flow nih.gov

Cellular and Biochemical Pathways of Mucosal Integrity Preservation

Preservation of gastric mucosal integrity involves a complex interplay of cellular and biochemical processes that maintain the stomach's barrier function against luminal aggressors like acid, pepsin, and ingested irritants. Key components of this defense system include the mucus layer, epithelial cell health, and the balance between pro-inflammatory and anti-inflammatory mediators. diva-portal.orgherbmedpharmacol.comnih.gov

While the search results primarily emphasize the role of gastric mucosal hemodynamics and H2-receptor antagonism in this compound's action, the influence on mucosal integrity preservation through cellular and biochemical pathways is also suggested. The ability of this compound to protect against ethanol-induced gastric injury implies an effect on the mucosal cells themselves or the factors that maintain their health and barrier function. nih.gov

The gastric mucus layer, secreted by mucous cells, forms a protective gel that prevents direct contact between the gastric epithelium and harmful luminal contents. diva-portal.orgherbmedpharmacol.com Increased mucus secretion plays a vital role in gastric mucosal protection. herbmedpharmacol.com While direct evidence from the search results detailing this compound's specific effects on mucus secretion or the expression of mucin genes (like MUC5AC, a major component of the gastric mucus layer) is limited, other gastroprotective agents have been shown to upregulate mucin production. mdpi.com

Maintaining epithelial cell integrity is also critical. This involves the strength of intercellular junctions (tight junctions, adherens junctions, and desmosomes) which form a barrier restricting the passage of harmful substances into the underlying tissue. nih.gov Additionally, the balance between cell survival and apoptosis (programmed cell death) is important for mucosal repair and integrity. herbmedpharmacol.com Anti-apoptotic proteins like Bcl-2 contribute to cell survival, while proteins like p53 can be involved in the response to cellular damage. herbmedpharmacol.com Some gastroprotective strategies have been shown to increase anti-apoptotic protein expression and decrease pro-apoptotic markers. herbmedpharmacol.com

Inflammatory responses in the gastric mucosa can exacerbate injury. Mediators such as pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes like COX-2 contribute to inflammation and tissue damage. mdpi.comnih.gov Conversely, anti-inflammatory effects can protect the mucosa. mdpi.comnih.gov Agents that downregulate inflammatory factors can contribute to gastric protection. mdpi.comnih.gov

Another important pathway involves prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which has cytoprotective effects, including increasing mucus and bicarbonate secretion and improving mucosal blood flow. mdpi.com Upregulation of PGE2 levels is a mechanism utilized by some gastroprotective compounds. mdpi.com

While the precise cellular and biochemical pathways influenced by this compound beyond its effects on hemodynamics and H2 receptors require further detailed investigation, its protective action against gastric injury suggests it may positively impact one or more of these mucosal defense mechanisms. nih.gov The racemic mixture's superior anti-ulcerative activity compared to its individual enantiomers at the same dose in ethanol-induced injury models in rats indicates a synergistic or complementary action of the two forms, potentially involving both acid suppression and direct mucosal protection mechanisms. nih.gov

Cellular/Biochemical FactorRole in Mucosal IntegrityPotential Influence of Gastroprotective Agents (based on general mechanisms)
Mucus LayerPhysical barrier against luminal aggressors diva-portal.orgherbmedpharmacol.comIncreased secretion and production herbmedpharmacol.commdpi.com
Intercellular JunctionsSeal paracellular space, maintain barrier function nih.govStrengthening of junctions nih.gov
Epithelial Cell ApoptosisProgrammed cell death, can lead to barrier breakdown herbmedpharmacol.comInhibition of apoptosis, increased cell survival herbmedpharmacol.com
Inflammatory MediatorsContribute to tissue damage (e.g., COX-2, cytokines) mdpi.comnih.govDownregulation of pro-inflammatory factors mdpi.comnih.gov
Prostaglandins (PGE2)Cytoprotective, increase mucus/bicarbonate, blood flow mdpi.comUpregulation of production mdpi.com

Chemical Synthesis and Analog Design Strategies for Osutidine

Synthetic Pathways and Precursor Chemistry

The synthesis of osutidine is related to the chemistry of histamine (B1213489) H₂-receptor antagonists, particularly those structurally similar to ranitidine (B14927). researchgate.netresearchgate.net While detailed, step-by-step synthetic schemes for this compound itself were not extensively detailed in the search results, the synthesis of related compounds and the general approaches in this class of molecules provide insight into potential pathways. The aminomethylation of furans has been employed in the preparation of intermediates for the synthesis of histamine receptor antagonists related to ranitidine. researchgate.netresearchgate.net This suggests that a furan (B31954) ring system, a key moiety in this compound's structure, is likely introduced or modified through such reactions during synthesis. This compound hydrochloride salt, a derivative, has a molecular formula of C₁₉H₂₈N₄O₅S₂ . HCl and a molecular weight of 493.04. lgcstandards.com

Identification and Utilization of Key Intermediates in this compound Synthesis

Based on the structural relationship to ranitidine and the mention of furan aminomethylation, key intermediates would likely include appropriately substituted furan derivatives and the ethylthioethylamine chain, along with the substituted guanidine (B92328) moiety. researchgate.netresearchgate.net The guanidine functional group is central to the structure of this compound and many other histamine H₂-receptor antagonists. The synthesis would involve coupling these distinct molecular fragments through a series of reactions, potentially including the formation of the guanidine linkage and the attachment of the methylsulfonyl group.

Stereochemical Considerations and Enantiomeric Separations

This compound exists as a racemic mixture due to the presence of a chiral center. medkoo.comnih.govfda.gov The compound has one defined stereocenter. nih.gov The separation of enantiomers is a crucial aspect in the study and development of chiral drugs, as individual enantiomers can exhibit different pharmacological profiles. ijper.orgresearchgate.net Techniques for enantiomeric separation are well-established in organic chemistry and could involve methods such as chiral chromatography or classical resolution using chiral resolving agents. researchgate.netgoogleapis.com

Comparative Pharmacological Characterization of (+)-(R)- and (-)-(S)-Enantiomers

Studies have investigated the effects of the individual enantiomers of this compound, (+)-(R)-T-593 and (-)-(S)-T-593, on gastric mucosal hemodynamics and integrity in rats. nih.govthieme-connect.com These studies revealed distinct pharmacological activities for each enantiomer. While (-)-(S)-T-593 acts as a histamine H₂-receptor antagonist and exhibits an antiulcerative effect, (+)-(R)-T-593 also provides protection against ethanol-induced gastric injury, potentially by influencing gastric mucosal hemodynamics. nih.govthieme-connect.com Interestingly, the racemic mixture of this compound demonstrated the most potent anti-ulcerative activity compared to the individual enantiomers at the same dose in the studied model. nih.govthieme-connect.com This suggests a potential synergistic effect between the two enantiomers in the racemic mixture. The gastroprotective effect of (+)-(R)-T-593 appears to be independent of the antisecretory activity associated with the (-)-(S)-enantiomer. thieme-connect.com

Here is a summary of the comparative pharmacological effects:

EnantiomerHistamine H₂-receptor AntagonismAnti-ulcerative EffectEffect on Gastric Mucosal Hemodynamics
(-)-(S)-OsutidineYesYesNot primarily observed in this context nih.govthieme-connect.com
(+)-(R)-OsutidineNoYesIncreases gastric mucosal blood flow nih.govthieme-connect.com
Racemic this compoundYes (due to (-)-(S) isomer)Most PotentIncreases gastric mucosal blood flow nih.govthieme-connect.com

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is likely driven by the desire to optimize its anti-ulcer properties, potentially by separating or enhancing the distinct mechanisms of action observed for the individual enantiomers (H₂-receptor antagonism and effects on gastric hemodynamics). nih.govthieme-connect.com Analogue design could involve modifying different parts of the this compound structure, such as the furan ring, the thioether linkage, the ethylamine (B1201723) chain, the guanidine group, the methylsulfonyl group, or the substituted phenethyl moiety. The goal of such modifications would be to explore the structure-activity relationships and potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties. This compound is part of a series of compounds structurally related to ranitidine that were prepared as gastric antisecretory and mucosal protective antiulcer agents. researchgate.netresearchgate.net

Derivatization Approaches for Modulating Biological Activity

Derivatization of this compound or its analogues can be employed to modulate their biological activity, solubility, or pharmacokinetic profile. General derivatization approaches in medicinal chemistry include the formation of salts, esters, amides, or conjugates with other molecules. googleapis.comgoogle.comgoogleapis.com For example, this compound has been studied as its hydrochloride salt. lgcstandards.com Derivatization can be used to create prodrugs that are inactive until cleaved in the body, targeting specific tissues or improving absorption. googleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com While specific derivatization strategies applied directly to this compound for modulating its anti-ulcer activity were not detailed, the principle of derivatization is a common tool in drug discovery and development to alter the properties of a lead compound. googleapis.comgoogle.comgoogleapis.com

Structure Activity Relationship Sar and Computational Studies of Osutidine Derivatives

Foundational Principles of SAR and Quantitative SAR (QSAR) in Osutidine Research

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that builds mathematical models to quantitatively link the physicochemical properties of a compound to its biological activity. nih.govnih.gov This method moves beyond qualitative observations to create predictive models. For this compound research, a QSAR study would involve:

Data Set Compilation : Assembling a series of this compound analogues with their measured H2 receptor antagonist activities.

Descriptor Calculation : Determining various molecular descriptors for each analogue, which can include electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. researchgate.net

Model Generation : Using statistical methods like Multiple Linear Regression (MLR) to create an equation that correlates the descriptors with biological activity. researchgate.net

Model Validation : Testing the model's predictive power using internal (cross-validation) and external test sets of molecules. researchgate.net

A successful QSAR model for this compound would allow researchers to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Identification of Pharmacophore Elements Critical for H2 Receptor Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govmdpi.com For this compound to act as an H2 receptor antagonist, it must possess specific features arranged in a precise 3D orientation to bind effectively to the receptor's active site.

Identifying the pharmacophore for H2 receptor binding would involve comparing the structures of known active H2 antagonists. bepls.com Key pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic features (HYD)

Positive Ionizable (PI) or Cationic centers

These features must be at specific distances and angles from one another to complement the amino acid residues in the H2 receptor's binding pocket. wjgnet.comfrontiersin.org A pharmacophore model for this compound and its derivatives would serve as a 3D query to screen large virtual databases for new potential H2 antagonists with diverse chemical scaffolds. nih.gov

Computational Modeling and In Silico Predictions for this compound Analogue Design

Computational modeling and in silico (computer-based) predictions are integral to modern drug design, allowing for the rational design of new analogues with improved properties. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like the H2 receptor). youtube.comarabjchem.org The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each pose based on its binding energy. phcog.comnih.gov For this compound analogue design, docking studies would:

Visualize how this compound fits into the H2 receptor's binding site.

Identify key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Predict the binding affinity of newly designed analogues, helping to prioritize which ones to synthesize. arabjchem.org

Molecular Dynamics (MD) Simulations provide insights into the movement of atoms and molecules over time. nih.gov An MD simulation of the this compound-H2 receptor complex would reveal the stability of the binding interaction and how the protein's conformation might change upon ligand binding, offering a more dynamic and realistic view than static docking. nih.gov

Predictive Algorithms for Biological Activity Profiling

Predictive algorithms, often employing machine learning, are used to forecast the biological activity and other properties of novel compounds. nih.gov Algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests can be trained on existing data from known H2 antagonists. researchgate.net

For this compound research, these algorithms could be used to build models that predict:

Binding Affinity : Estimating the IC50 or Ki value for a new this compound analogue at the H2 receptor.

ADMET Properties : Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles, which are crucial for drug development. nih.gov

By integrating these predictive models into the design workflow, researchers can filter out compounds with predicted poor activity or unfavorable ADMET properties early in the process, saving significant time and resources. nih.govresearchgate.net

Preclinical Safety Evaluation Methodologies for Osutidine

In Vitro and In Vivo Mutagenicity Assay Protocols

Mutagenicity studies are crucial for assessing a compound's potential to induce genetic mutations, which can lead to adverse health effects, including carcinogenicity tentamus.com. Osutidine's mutagenic potential was investigated through a battery of tests, including bacterial reverse mutation, mammalian chromosomal aberration, and in vivo micronucleus assays researchgate.netresearchgate.netnii.ac.jp.

Bacterial Reverse Mutation Testing (Ames Test)

The bacterial reverse mutation test, commonly known as the Ames test, is a widely used in vitro assay to detect gene mutations tentamus.com. This test utilizes specific strains of bacteria that are auxotrophic, meaning they require a particular amino acid (e.g., histidine for Salmonella typhimurium or tryptophan for Escherichia coli) for growth tentamus.com. The principle of the assay relies on the ability of a test substance to induce a reverse mutation in these bacteria, allowing them to regain the ability to synthesize the required amino acid and thus grow in a medium lacking it tentamus.com.

For this compound (T-593), the reverse mutation test was performed using Salmonella typhimurium strains TA100, TA98, TA1535, TA1537, and Escherichia coli researchgate.netnii.ac.jp. The testing was conducted both in the presence and absence of a metabolic activation system (S9 mix) researchgate.net. Results indicated that the number of revertant colonies was not increased in any of the tested strains when treated with this compound researchgate.net.

Table 1: Bacterial Strains Used in this compound Ames Test and General Outcome

Bacterial StrainMetabolic Activation (S9 Mix)Revertant Colony Count
Salmonella typhimurium TA100Present/AbsentNo increase observed
Salmonella typhimurium TA98Present/AbsentNo increase observed
Salmonella typhimurium TA1535Present/AbsentNo increase observed
Salmonella typhimurium TA1537Present/AbsentNo increase observed
Escherichia coliPresent/AbsentNo increase observed

Mammalian Chromosomal Aberration Testing

Mammalian chromosomal aberration testing is an in vitro assay designed to detect structural and numerical chromosomal changes in mammalian cells researchgate.net. These changes, such as breaks, rearrangements, or aneuploidy, can be indicative of genotoxic potential.

For this compound, the chromosomal aberration test was performed using V79 cells (a Chinese hamster lung cell line) or human lymphocytes researchgate.net. This assay assesses the compound's ability to induce chromosomal damage in eukaryotic cells.

Table 2: Cell Lines Used in this compound Chromosomal Aberration Test

Cell LineType of Cells
V79 cellsChinese hamster lung cells
Human lymphocytesHuman peripheral blood cells

In Vivo Micronucleus Assay Design

The in vivo micronucleus assay is a widely accepted test for detecting chromosomal damage or spindle dysfunction that results in the formation of micronuclei in dividing cells researchgate.net. It is typically conducted in rodents and provides an assessment of genotoxicity in a whole-animal system.

For this compound, the micronucleus test was conducted in mice researchgate.netresearchgate.net. This assay involves administering the test substance to mice and subsequently examining bone marrow or peripheral blood erythrocytes for the presence of micronuclei, which are small, extranuclear bodies containing chromatin that have been excluded from the main nucleus during cell division.

Reproductive and Developmental Toxicity Study Methodologies

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on the reproductive system and the developing organism service.gov.ukecetoc.org. These studies evaluate effects on fertility, embryonic and fetal development, and postnatal development of offspring ecetoc.orgoecd.org.

Animal Models and Administration during Organogenesis

Standard methodologies for reproductive and developmental toxicity studies typically involve the use of sexually mature rodent and non-rodent animal models, such as rats and rabbits service.gov.ukoecd.org. The test substance is administered to parental (P) generation animals, including males and females, prior to mating and continuously through mating, gestation, and lactation oecd.org.

A critical period for administration in developmental toxicity studies is during organogenesis, which is the stage of embryonic development when major organs are formed service.gov.uk. Exposure during this period is crucial to identify potential teratogenic effects (structural abnormalities) or other developmental deficits ecetoc.org. The prenatal developmental toxicity study (historically known as a teratogenicity study) specifically investigates adverse effects on the developing fetus following in-utero exposure service.gov.ukecetoc.org. While general methodologies for these studies are well-established for preclinical safety evaluation, specific details regarding this compound's reproductive and developmental toxicity studies were not available in the provided information.

Chronic Toxicity Study Designs for Long-Term Exposure Assessment

Chronic toxicity studies are conducted to characterize the long-term effects of a substance following prolonged and repeated exposure, often exceeding 90 days, and can extend up to a year or more criver.comtoxicityindia.orgoecd.org. These studies are essential for identifying cumulative and delayed adverse effects that may only manifest after extended exposure criver.com.

The design of chronic toxicity studies typically involves administering the test substance to mammalian species, primarily rodents, for a substantial portion of their lifespan oecd.orgslideshare.net. For rodents, at least 20 animals per sex per group are generally used at each dose level, while for non-rodents, a minimum of 4 per sex per group is recommended oecd.org. At least three dose levels, in addition to a concurrent control group, are typically included oecd.org. The frequency of exposure is usually daily, adjusted based on the route of administration (e.g., oral, dermal, inhalation) and the toxicokinetic profile of the substance oecd.org.

Key observations and measurements in chronic toxicity studies include changes in body weight, organ weight, blood chemistry, and behavior criver.comslideshare.net. Comprehensive clinical observations, hematological examinations, urinalysis, and clinical chemistry analyses are performed regularly oecd.org. At the end of the study, necropsy procedures and histopathological examinations of various tissues and organs are conducted to identify target organs affected and accumulated harm from repeated low doses oecd.orgslideshare.net. These studies are vital for assessing potential risks to humans and defining safe exposure levels for long-term use criver.comslideshare.netnih.gov. While general methodologies for chronic toxicity studies are standard in preclinical safety evaluation, specific details concerning this compound's chronic toxicity study designs were not available in the provided information.

Advanced Research Directions and Comparative Pharmacological Analyses

Differential Effects of Osutidine Enantiomers on Biological Responses

A key study investigating the effects of this compound and its enantiomers on ethanol-induced gastric damage in rats revealed that while both enantiomers contribute to the anti-ulcerative effect, they do so via different mechanisms. nih.gov The (-)-(S)-T-593 enantiomer functions as a histamine (B1213489) H2-receptor antagonist, a common mechanism for drugs in this class aimed at reducing gastric acid secretion. nih.gov In contrast, the (+)-(R)-T-593 enantiomer appears to exert its protective effects on the gastric mucosa by influencing gastric mucosal hemodynamics. nih.gov Specifically, both the racemic mixture and the (+)-(R) enantiomer were found to increase gastric mucosal blood flow and counteract the blood flow stasis induced by ethanol (B145695). nih.gov

Interestingly, the study concluded that the racemic form of this compound exhibited the most potent anti-ulcerative activity when compared to the individual enantiomers administered at the same dose. nih.gov This suggests a synergistic or additive effect between the H2-receptor antagonism of the (S)-enantiomer and the circulation-enhancing properties of the (R)-enantiomer. nih.gov

Table 1: Differential Effects of this compound and its Enantiomers

Compound Primary Mechanism of Action Effect on Gastric Mucosal Blood Flow Anti-ulcerative Potency
Racemic this compound (T-593) Dual: H2-receptor antagonism and enhancement of gastric circulation nih.gov Increased nih.gov Most Potent nih.gov
(+)-(R)-T-593 Influences gastric mucosal hemodynamics nih.gov Increased nih.gov Suppressed gastric injury nih.gov
(-)-(S)-T-593 Histamine H2-receptor antagonism nih.gov Not specified as increasing flow nih.gov Suppressed gastric injury nih.gov

Integration of this compound Research into Broader Gastrointestinal Pharmacology

The research on this compound, particularly the elucidation of its enantiomers' distinct mechanisms, contributes significantly to the broader field of gastrointestinal pharmacology. The conventional approach to treating acid-peptic disorders has heavily focused on inhibiting gastric acid secretion, with H2 receptor antagonists and proton pump inhibitors being cornerstone therapies. uomustansiriyah.edu.iqmhmedical.com

This compound introduces a more complex, multi-faceted therapeutic strategy. Its ability to not only reduce acid through H2 antagonism but also to actively protect the gastric mucosa by enhancing blood flow represents a significant evolution in the pharmacological approach to ulcer treatment. nih.gov This dual action aligns with a more holistic understanding of gastric mucosal defense, which depends not only on controlling the aggressive factor (acid) but also on bolstering the protective mechanisms of the mucosa itself, such as adequate blood flow.

The findings from this compound research could stimulate the development of other gastroprotective agents that target multiple pathways. This is particularly relevant as the limitations of pure acid suppression become more understood, and the importance of mucosal integrity is further emphasized. The principle of using a racemic mixture where each enantiomer has a distinct, beneficial effect could serve as a model for the development of other chiral drugs in gastrointestinal pharmacology and beyond.

Future Methodological Advancements in this compound-Related Compound Research

Future research on this compound and related compounds would benefit from several methodological advancements. Building on the initial findings, a crucial next step would be to conduct more detailed stereospecific research. This includes:

Chiral Synthesis and Separation: Developing more efficient and scalable methods for the synthesis and separation of the individual (R) and (S) enantiomers of this compound. This would facilitate more in-depth preclinical and potentially clinical evaluation of each enantiomer alone and in various ratios.

Quantitative Pharmacological Analysis: Performing detailed quantitative studies to determine the specific binding affinities (pA2 values) of the (-)-(S) enantiomer for the H2 receptor and comparing it directly with other established antagonists. nih.gov This would help to precisely position this compound within the potency hierarchy of H2 blockers.

Advanced In Vivo Imaging: Utilizing advanced imaging techniques to further elucidate the hemodynamic effects of the (+)-(R) enantiomer on the gastric mucosa in real-time. This could provide deeper insights into its mechanism of cytoprotection.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing sophisticated PK/PD models to understand the absorption, distribution, metabolism, and excretion of each enantiomer and how these parameters relate to their respective pharmacological effects. This would be essential for optimizing the therapeutic potential of the racemic mixture or a specific enantiomer.

By embracing these advanced methodologies, researchers can build a more comprehensive understanding of this compound's unique pharmacology and pave the way for the development of more refined and effective treatments for gastrointestinal disorders.

Q & A

How should researchers design controlled experiments to evaluate Osutidine’s pharmacokinetic properties while minimizing confounding variables?

Answer:

  • Key Considerations :
    • Baseline Controls : Use placebo groups and standardized administration protocols to isolate this compound-specific effects .
    • Dose-Response Curves : Include multiple dosage tiers (e.g., 10 mg/kg, 50 mg/kg) to assess linearity and saturation thresholds .
    • Temporal Sampling : Collect plasma/tissue samples at intervals (e.g., 0.5, 2, 6, 24 hours post-administration) to model absorption and elimination kinetics .
    • Cofactor Analysis : Control for variables like hepatic enzyme activity (e.g., CYP450 isoforms) using enzyme inhibitors/inducers to identify metabolic pathways .

Advanced Tip : For in vivo studies, employ crossover designs to reduce inter-subject variability, ensuring washout periods align with this compound’s half-life .

What methodologies are recommended for resolving contradictory findings in this compound’s pharmacological data across studies?

Answer:

  • Systematic Review Framework :
    • Data Harmonization : Re-analyze raw datasets using uniform statistical models (e.g., mixed-effects regression) to account for variability in experimental conditions .
    • Meta-Regression : Identify covariates (e.g., pH sensitivity, solvent polarity) that explain discrepancies in receptor-binding assays .
    • Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., intrinsic drug-receptor interactions) from secondary factors (e.g., batch-to-batch purity differences) .

Example : If Study A reports higher efficacy at pH 7.4 vs. Study B at pH 6.8, validate using pH-controlled in vitro assays and compare with molecular docking simulations .

How can researchers ensure reproducibility in this compound’s synthetic protocols and characterization data?

Answer:

  • Best Practices :
    • Detailed Supplementary Data : Provide NMR spectra (¹H, ¹³C), HPLC chromatograms, and elemental analysis for all novel intermediates/final compounds .
    • Batch Documentation : Disclose solvent sources, catalyst lots, and reaction monitoring methods (e.g., TLC vs. GC-MS) to address purity variations .
    • Cross-Validation : Collaborate with independent labs to replicate key steps (e.g., chiral resolution) using identical equipment (e.g., SFC vs. HPLC) .

Advanced Tip : Use open-access repositories to share raw spectral data and crystallization conditions, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent toxicity in preclinical models?

Answer:

  • Methodological Pipeline :
    • Nonlinear Modeling : Fit toxicity data (e.g., LD50) to sigmoidal curves (Hill equation) to quantify thresholds .
    • Time-to-Event Analysis : Use Kaplan-Meier survival curves with Cox proportional hazards models to assess latency periods .
    • Omics Integration : Pair histopathology with transcriptomic/proteomic profiling to identify toxicity biomarkers (e.g., oxidative stress markers) .

Case Study : A 2024 study resolved dose-toxicity contradictions by integrating RNA-seq data showing nonlinear upregulation of apoptosis genes beyond 100 mg/kg .

How should researchers structure literature reviews to identify gaps in this compound’s mechanism of action (MOA) studies?

Answer:

  • Structured Workflow :
    • Taxonomic Categorization : Classify existing studies by MOA hypotheses (e.g., kinase inhibition, epigenetic modulation) .
    • Evidence Grading : Apply the GRADE framework to prioritize high-quality in vivo/in vitro data over computational predictions .
    • Contradiction Mapping : Create a matrix comparing reported IC50 values, assay conditions, and cell lines to highlight inconsistencies .

Tool Recommendation : Use Covidence or Rayyan for systematic screening of 500+ papers, tagging studies by methodology (e.g., patch-clamp vs. calcium imaging) .

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08:12

What strategies mitigate over-constraining in computational models predicting this compound’s binding affinities?

Answer:

  • Model Optimization :
    • Constraint Relaxation : Iteratively remove low-impact parameters (e.g., solvent radius in molecular dynamics) until convergence .
    • Sensitivity Analysis : Rank force-field terms (e.g., van der Waals coefficients) by their contribution to binding energy predictions .
    • Experimental Calibration : Validate docking scores with SPR (surface plasmon resonance) data to refine energy thresholds .

Example : A 2023 model reduced over-constraining by excluding tautomeric states with <5% population in aqueous solutions, improving correlation with experimental ΔG values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.